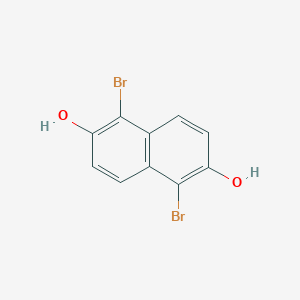
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as FMOC-L-proline alcohol, is a chemical compound that has been widely used in scientific research. It is a derivative of proline, an amino acid that is essential for protein synthesis. FMOC-L-proline alcohol is commonly used as a building block in the synthesis of peptides and other organic compounds.
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of peptides and other organic compounds. Peptides are important biomolecules that have many biological functions, such as enzyme catalysis, hormone regulation, and cell signaling. (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have many potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol is not well understood. However, it is believed to function as a protecting group for the proline amino acid. The FMOC group protects the amine group of proline from unwanted reactions during peptide synthesis. The alcohol group provides a handle for further chemical modification of the compound.
Effets Biochimiques Et Physiologiques
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol has no known biochemical or physiological effects. It is an inert compound that is used solely as a building block in organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol in lab experiments include its availability, ease of synthesis, and compatibility with standard peptide synthesis protocols. The limitations of using (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol include its cost and the need for specialized equipment and expertise to handle and synthesize the compound.
Orientations Futures
For research on (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol include the development of new synthetic methods, the synthesis of new peptidomimetics, and the exploration of its potential applications in drug discovery and development. (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol has the potential to be a valuable tool in the development of new therapeutics and biomolecules.
Méthodes De Synthèse
The synthesis of (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol involves several steps. First, proline is protected with the FMOC group. Then, the protected proline is reacted with paraformaldehyde and sodium cyanoborohydride to form the alcohol. The final product is obtained by removing the FMOC group with a base such as piperidine. The synthesis of (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylatene alcohol is a well-established method and has been reported in several scientific publications.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUXXCOVGMCKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

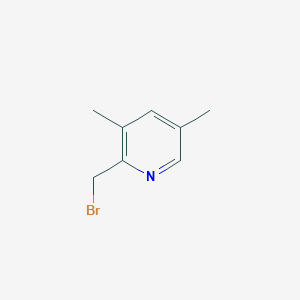
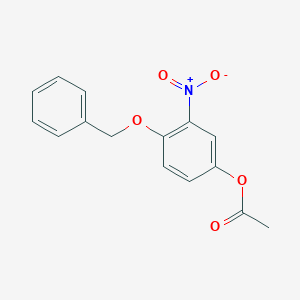
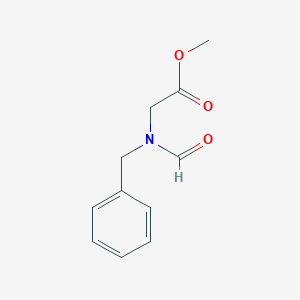
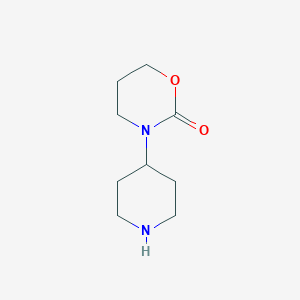
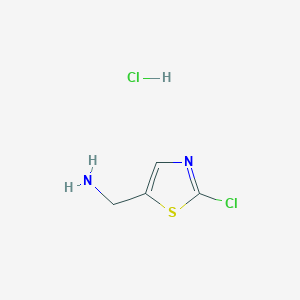
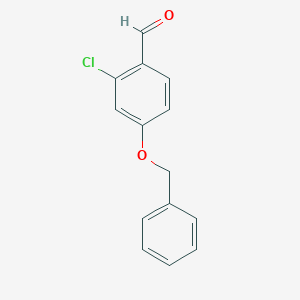
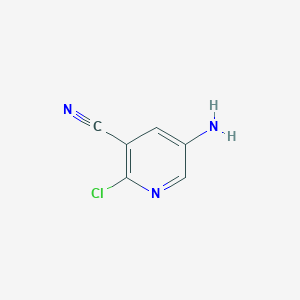
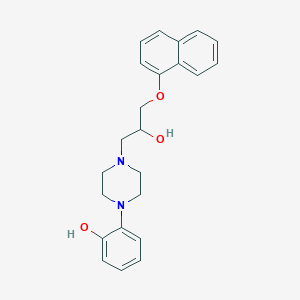
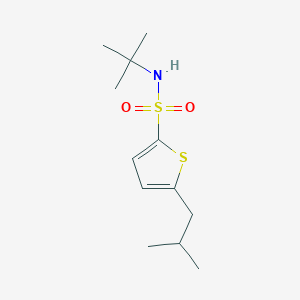
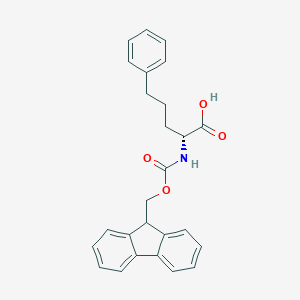
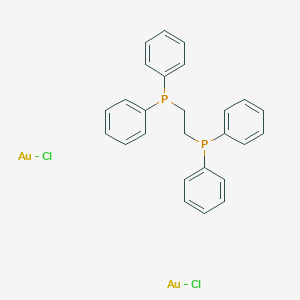
![5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B169262.png)
